8-Ethyl-2,6-dimethyl-1H-purine
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H12N4 |
|---|---|
Molecular Weight |
176.22 g/mol |
IUPAC Name |
8-ethyl-2,6-dimethyl-7H-purine |
InChI |
InChI=1S/C9H12N4/c1-4-7-12-8-5(2)10-6(3)11-9(8)13-7/h4H2,1-3H3,(H,10,11,12,13) |
InChI Key |
SZQDGEXZMCZGJX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=NC(=NC(=C2N1)C)C |
Origin of Product |
United States |
Significance of Purine Scaffolds in Chemical Biology and Medicinal Chemistry
Purine (B94841) scaffolds, composed of a fused pyrimidine (B1678525) and imidazole (B134444) ring, are of paramount importance in the fields of chemical biology and medicinal chemistry. rsc.orgresearchgate.net They are fundamental components of essential biomolecules such as DNA, RNA, adenosine (B11128) triphosphate (ATP), and various coenzymes. rsc.org This prevalence in biological systems makes purine derivatives a "privileged scaffold" in drug discovery, meaning they are molecular frameworks that are frequently found in biologically active compounds. rsc.orgmdpi.com
The versatility of the purine ring, with its multiple reactive centers, allows for a wide range of chemical modifications. rsc.org These modifications can modulate the compound's physical and chemical properties, influencing its interactions with biological targets. Consequently, purine derivatives have been extensively investigated and developed as therapeutic agents for a multitude of diseases, including cancer, viral infections, and inflammatory conditions. researchgate.netnih.gov
Overview of Novel Purine Analogues in Drug Discovery Research
The development of novel purine (B94841) analogues is a dynamic and continuously evolving area of drug discovery research. Scientists synthesize new derivatives by introducing various substituents to the purine core to enhance efficacy, selectivity, and pharmacokinetic properties. rsc.orgontosight.ai These efforts are driven by the need to overcome challenges such as drug resistance and to develop treatments for a wide array of medical conditions. mdpi.comtubitak.gov.tr
Recent research has focused on creating hybrid molecules that combine the purine scaffold with other pharmacologically active moieties, such as piperazine, triazole, and chalcone, to create compounds with enhanced therapeutic potential. rsc.org These novel analogues are being explored for a variety of applications, including as anticancer, antiviral, anti-inflammatory, and antimalarial agents. rsc.orgresearchgate.netanr.fr The investigation of these new purine derivatives provides valuable insights into structure-activity relationships, guiding the design of future drug candidates. rsc.orgnih.gov
Research Rationale for 8 Ethyl 2,6 Dimethyl 1h Purine Investigation
Historical and Contemporary Approaches to Purine Core Synthesis
The fundamental purine structure, a fusion of pyrimidine (B1678525) and imidazole (B134444) rings, can be assembled through several key strategies. thieme-connect.de These methods have evolved from classic, high-temperature reactions to more refined, modern techniques.
The most versatile and widely applied method for purine synthesis is the Traube synthesis, first developed in 1900. thieme-connect.dewikipedia.org This reaction protocol constructs the purine's imidazole ring onto a pre-existing, appropriately functionalized pyrimidine-4,5-diamine. thieme-connect.de The key step involves a cyclization reaction with a reagent that provides a single carbon atom to bridge the two amino groups of the pyrimidine. thieme-connect.de
The choice of this one-carbon fragment source is critical as it determines the substituent at the C8 position of the final purine. google.com While formic acid is traditionally used to produce an unsubstituted C8, its higher homologs can be employed to install alkyl groups. thieme-connect.de For instance, the synthesis of 8-alkylpurines can be achieved by using reagents such as higher carboxylic acids or orthoesters. thieme-connect.degoogle.com The synthesis of the target molecule, this compound, would logically start with 2,6-dimethyl-pyrimidine-4,5-diamine and utilize an ethyl-donating cyclizing reagent, such as propanoic acid or triethyl orthopropionate.
Another, though less common, approach involves building the purine ring system from acyclic precursors, but these reactions are generally of minor importance for preparative-scale syntheses. thieme-connect.de
| Method | Description | Key Reagents | Reference |
|---|---|---|---|
| Traube Synthesis | Construction of the imidazole ring onto a pyrimidine-4,5-diamine precursor. The most versatile method for purine synthesis. | Pyrimidine-4,5-diamine, Formic Acid (for H at C8), Higher Carboxylic Acids or Orthoesters (for alkyl groups at C8). | thieme-connect.de |
| Synthesis from Acyclic Precursors | Formation of the purine heterocycle from simple, non-cyclic starting materials. | Varies; can involve multiple condensation steps. | thieme-connect.de |
| Prebiotic Synthesis | Hypothesized formation of purines under prebiotic conditions, for example, from the condensation of hydrogen cyanide (HCN) molecules. | Hydrogen cyanide, Ammonia, Formamide. | wikipedia.org |
An alternative to de novo synthesis is the functionalization of a pre-formed purine ring. This approach is central to creating diverse libraries of purine derivatives for various research applications, including drug discovery. ingentaconnect.comresearchgate.net Recent years have seen significant developments in this area, particularly in the regioselective C-H functionalization and cross-coupling reactions of halopurines. thieme.de
Transition-metal catalysis, especially with palladium and nickel, has become a powerful tool for forming new carbon-carbon bonds at the C2, C6, and C8 positions of the purine scaffold. ingentaconnect.com These methods typically involve the reaction of a halopurine (e.g., a chloro-, bromo-, or iodopurine) with a coupling partner, such as an organoboron compound (in Suzuki coupling) or an organotin compound (in Stille coupling). ingentaconnect.com Such strategies allow for the late-stage introduction of substituents, providing a flexible route to a wide range of purine analogues. nih.gov
Ring Closure and Condensation Reactions
Targeted Synthesis of this compound and Related Derivatives
The specific synthesis of this compound requires precise control over the introduction of the methyl groups at C2 and C6, and the ethyl group at C8. This is typically achieved by starting with a pre-substituted pyrimidine. For instance, the synthesis could commence from 4,5-diamino-2,6-dimethylpyrimidine, followed by cyclization with a suitable propionyl derivative to form the C8-ethyl substituted imidazole ring.
Achieving regioselectivity—the ability to target a specific atom in a molecule for reaction—is a significant challenge in purine chemistry due to the presence of multiple reactive nitrogen and carbon atoms.
C8 Position: As established in the Traube synthesis, the C8 substituent is determined by the cyclizing agent. thieme-connect.degoogle.com Direct C-H functionalization at the C8 position of a pre-formed 2,6-dimethylpurine is also a modern alternative. thieme.de
Nitrogen Positions (N1, N3, N7, N9): Alkylation of the purine ring's nitrogen atoms is notoriously complex, often yielding a mixture of N7 and N9 isomers, with the N9 product typically being the more thermodynamically stable and predominant one. acs.orgub.edu Achieving regioselectivity for the less common N7 position, for example, is an area of active research. acs.orgnih.gov Strategies to control the site of alkylation include the careful selection of the base and solvent, the use of protecting groups, or the application of specific catalysts. ub.edursc.org For instance, direct N7 regioselective introduction of tert-alkyl groups has been achieved using N-trimethylsilylated purines with a tert-alkyl halide and a tin tetrachloride (SnCl₄) catalyst. acs.orgnih.gov Microwave irradiation has also been shown to improve regioselectivity for the N9 position in some alkylation reactions, reducing reaction times and by-product formation. ub.edu
| Position | Strategy | Methodology | Key Factors/Reagents | Reference |
|---|---|---|---|---|
| C6 | Cross-Electrophile Coupling | Photoredox and nickel dual catalysis allows direct coupling of chloropurines with alkyl bromides. | Nickel catalyst, photoredox catalyst (e.g., iridium complex). | nih.gov |
| C8 | Ring Closure | Traube synthesis using a substituted one-carbon fragment. | Carboxylic acids, orthoesters, acid anhydrides. | thieme-connect.de |
| C8 | Metal-Catalyzed C-C Coupling | Palladium and nickel catalysts enable coupling with aryl or heteroaryl halides. | Pd or Ni catalyst, aryl boronic acids. | ingentaconnect.com |
| N7 | Direct Alkylation | Reaction of N-trimethylsilylated purines with tert-alkyl halides. | SnCl₄ catalyst. | acs.orgnih.gov |
| N9 | Direct Alkylation | Alkylation of purine anion with an alkyl halide under microwave irradiation. | Tetrabutylammonium hydroxide (B78521) (base), microwave irradiation. | ub.edu |
Modern organic synthesis has brought forth a range of advanced techniques that have significantly enhanced the efficiency and scope of purine chemistry. numberanalytics.com
Microwave-Assisted Synthesis: This method uses microwave radiation to rapidly heat reactions, which can dramatically reduce reaction times, increase yields, and minimize the formation of side products. ub.edunumberanalytics.com It has been successfully applied to the regioselective alkylation of purines. ub.edu
Solid-Phase Synthesis: This technique involves attaching the purine precursor to a solid support (like a resin) and performing the chemical modifications in a stepwise manner. acs.orgresearchgate.net It is particularly well-suited for the rapid generation of large libraries of diverse purine derivatives for screening purposes, as purification can be simplified to washing the resin between steps. google.comacs.org
Catalytic Synthesis: The use of transition metal catalysts has revolutionized purine modification. ingentaconnect.comnumberanalytics.com Palladium, nickel, and copper catalysts are routinely used for cross-coupling reactions to form C-C, C-N, and C-O bonds at various positions on the purine ring. ingentaconnect.com
Photoredox Catalysis: A more recent innovation, photoredox catalysis uses light to initiate chemical reactions. nih.gov Dual photoredox/nickel catalysis has emerged as a powerful method for the late-stage functionalization of purine nucleosides, allowing for the direct coupling of chloropurines with a wide array of alkyl bromides under mild conditions. nih.gov
| Technique | Principle | Advantages | Reference |
|---|---|---|---|
| Microwave-Assisted Synthesis | Uses microwave energy for rapid, uniform heating of the reaction mixture. | Faster reaction times, improved yields, reduced side reactions. | ub.edunumberanalytics.com |
| Solid-Phase Synthesis | Reactants are bound to a solid support, allowing for easy purification by filtration. | Ideal for creating combinatorial libraries; simplified purification. | acs.orgresearchgate.net |
| Metal-Mediated Coupling | Employs transition metal catalysts (e.g., Pd, Ni, Cu) to form new bonds. | High efficiency and selectivity for C-C, C-N, and C-O bond formation. | ingentaconnect.com |
| Photoredox/Nickel Dual Catalysis | Combines visible light photoredox catalysis with nickel catalysis for cross-coupling. | Enables late-stage functionalization under mild conditions; broad substrate scope. | nih.gov |
Regioselective Alkylation and Substitution Strategies (e.g., at C8, N1, N3, N7 Positions)
Purification and Spectroscopic Characterization Methodologies
Following the synthesis, the crude product must be purified and its chemical structure rigorously confirmed.
The purification of purine derivatives is typically accomplished using chromatographic techniques. teledynelabs.com The choice of method depends on the polarity of the compound, which is influenced by its substituents. teledynelabs.com
Silica (B1680970) Gel Chromatography: This is a widely used method for purine purification. teledynelabs.com For less polar purines, a solvent system like hexane/ethyl acetate (B1210297) is often effective. For more polar purines, a system such as dichloromethane/methanol may be required. teledynelabs.com
Reversed-Phase Chromatography (C18): This technique is suitable for polar purines. teledynelabs.com It often requires the addition of a modifier like trifluoroacetic acid (TFA) or formic acid to the mobile phase to ensure sharp, well-defined peaks. teledynelabs.com
Thin-Layer Chromatography (TLC): TLC on silica gel plates is a quick and effective method for monitoring reaction progress and for the analytical separation of purine derivatives in metabolic studies. nih.gov
Once purified, the identity and structure of this compound must be confirmed using a suite of spectroscopic methods. nih.govslideshare.net
Structure Activity Relationship Sar Studies of 8 Ethyl 2,6 Dimethyl 1h Purine Derivatives
Elucidation of Pharmacophoric Requirements for Biological Activity
A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological effect. For purine (B94841) derivatives, these models are often developed through computational analysis and experimental validation. heteroletters.org The core 1H-purine scaffold of 8-Ethyl-2,6-dimethyl-1H-purine, with its fused pyrimidine (B1678525) and imidazole (B134444) rings, presents multiple points for interaction, including hydrogen bond donors (HBD) and acceptors (HBA). heteroletters.org
Pharmacophore models for various purine derivatives, often developed using software like LigandScout, highlight the importance of hydrogen bond acceptors and donors in their chemical structure. heteroletters.org The nitrogen atoms within the purine core can act as hydrogen bond acceptors, while the N1-H can serve as a hydrogen bond donor. The substituents at the C2, C6, and C8 positions contribute additional interaction points, such as hydrophobic features, which are critical for binding affinity.
In the context of this compound, the pharmacophoric requirements can be inferred from related purine structures. The ethyl group at the C8 position and the methyl groups at the C2 and C6 positions primarily contribute to hydrophobic interactions within the binding pockets of target proteins. vulcanchem.com The arrangement of these lipophilic groups, combined with the hydrogen bonding capabilities of the purine core, defines the fundamental pharmacophore of this class of compounds. The development of a precise pharmacophore model for a specific biological target would necessitate synthesizing and testing a library of derivatives to map out these critical interactions. mdpi.com
Impact of Substituents at Key Positions (C8, N1, N3, N7) on Activity and Selectivity Profiles
The biological activity and selectivity of purine derivatives are highly sensitive to the nature and position of their substituents. ontosight.ai Modifications at the C8, N1, N3, and N7 positions of the this compound scaffold can dramatically alter its pharmacological profile.
C8 Position: The C8 position is a frequent site for modification in SAR studies of purines. The ethyl group in the parent compound is thought to enhance lipophilicity, which can improve bioavailability and membrane permeability. vulcanchem.com The size and nature of the substituent at this position are critical. For instance, in other purine series, bulky substituents at C8 can influence receptor binding and selectivity. acs.org Studies on related adenosine (B11128) derivatives have shown that hydrophobic C8 substitution can abolish binding at certain adenosine receptor subtypes while being tolerated or even beneficial at others. acs.org In some enzymes, a bulky C8 substituent is preferred, suggesting a spacious binding pocket. nih.gov The introduction of different alkyl or aryl groups at the C8 position would be a key strategy to modulate the activity and selectivity of this compound derivatives.
N1, N3, and N7 Positions: The nitrogen atoms of the purine ring are also important sites for modification. Alkylation at these positions can influence the compound's electronic properties, solubility, and steric profile. The N1 position in this compound bears a hydrogen atom, which can act as a hydrogen bond donor. Replacing this hydrogen with an alkyl group would eliminate this hydrogen bonding capability and introduce a new steric element, which could significantly impact target binding.
The N3 and N7 positions are also amenable to substitution. In many purine derivatives, alkylation can occur at either the N7 or N9 position, with the regioselectivity often depending on the reaction conditions and the nature of other substituents on the purine ring. gu.senih.gov For 1H-purines, the N7 position is a potential site for modification. Introducing substituents at N7 could influence the molecule's interaction with target proteins and alter its pharmacokinetic properties. nih.gov Similarly, while less common for this specific scaffold, modifications at the N3 position could also be explored to fine-tune activity.
The following table summarizes the potential impact of substituents at these key positions based on general knowledge of purine SAR:
| Position | Substituent Type | Potential Impact on Activity and Selectivity |
| C8 | Alkyl, Aryl | Modulates lipophilicity, steric interactions, and receptor/enzyme selectivity. vulcanchem.comacs.org |
| N1 | Alkyl | Removes hydrogen bond donor capability, introduces steric bulk, may alter binding mode. |
| N3 | Alkyl | May influence electronic distribution and steric profile, potentially affecting target affinity. |
| N7 | Alkyl, Arylalkyl | Can modulate binding affinity and selectivity, with regioselectivity being a key consideration in synthesis. nih.gov |
Conformational Analysis and Stereochemical Influences on Target Binding
The three-dimensional conformation of a molecule is a critical determinant of its biological activity. For purine derivatives, conformational analysis often focuses on the rotation around the glycosidic bond in nucleosides, but for simpler purines like this compound, the orientation of substituents is key. mdpi.com
The ethyl group at the C8 position is not conformationally rigid and can adopt different orientations relative to the purine ring. The preferred conformation will likely be one that minimizes steric clashes with adjacent groups and maximizes favorable interactions within a protein binding pocket. Computational methods, such as Density Functional Theory (DFT), can be employed to predict the preferred conformations of such derivatives. researchgate.net
Stereochemistry can also play a crucial role if chiral centers are introduced into the substituents. For example, if a substituent at any of the key positions contains a stereocenter, the two enantiomers may exhibit different biological activities and potencies. This is a common theme in drug design, where one enantiomer is often significantly more active than the other.
NMR spectroscopy is a powerful tool for studying the conformation of purine derivatives in solution. nih.govresearchgate.net By analyzing nuclear Overhauser effects (NOEs) and coupling constants, it is possible to gain insights into the spatial proximity of different atoms and the preferred conformations of flexible side chains. Such studies, combined with molecular modeling, are essential for understanding how the shape of this compound derivatives influences their interaction with biological targets and for guiding the design of more potent and selective analogs. nih.gov
Computational Chemistry and Molecular Modeling Applications
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov For 8-Ethyl-2,6-dimethyl-1H-purine and its analogs, docking simulations are instrumental in identifying potential biological targets and elucidating the key interactions that govern binding affinity.
Studies on related purine (B94841) derivatives have successfully employed molecular docking to predict their binding modes within the active sites of various enzymes and receptors. For instance, docking studies on 8-substituted purine derivatives have been used to understand their interactions with targets like adenosine (B11128) A2A receptors and sirtuins. mdpi.comnih.gov These simulations often reveal crucial hydrogen bonds, hydrophobic interactions, and steric hindrances that influence the ligand's affinity and selectivity. The ethyl group at the 8-position of this compound is predicted to enhance lipophilicity, which can influence its interaction with hydrophobic pockets in target proteins. vulcanchem.com Similarly, the methyl groups at the 2- and 6-positions can affect the molecule's orientation and electronic properties within a binding site. vulcanchem.com
Table 1: Key Molecular Properties of a Related Purine Derivative
| Property | Value |
|---|---|
| Molecular Formula | C23H26N6O2 |
| Molecular Weight | 436.5 g/mol |
| SMILES Notation | CC1=CC(=NN1C2=NC3=C(N2C)C(=O)N(C(=O)N3C)CCC4=CC=CC=C4)C |
This table presents key molecular properties of a related purine derivative, 3,7-dimethyl-1-phenethyl-1H-purine-2,6(3H,7H)-dione, as computational models for such compounds are often used to predict their properties. vulcanchem.com
Molecular Dynamics Simulations for Binding Stability and Conformational Dynamics Analysis
Molecular dynamics (MD) simulations provide a dynamic view of the behavior of a ligand-target complex over time, offering insights into the stability of the binding pose and the conformational changes that may occur. nih.gov For this compound, MD simulations can be used to validate the binding modes predicted by molecular docking and to assess the stability of the interactions.
In studies of other purine derivatives, MD simulations have been crucial in confirming the stability of the ligand within the binding pocket. cuni.cz These simulations can reveal the flexibility of the ligand and the protein, highlighting dynamic interactions that are not apparent from static docking poses. For example, MD simulations of a purine derivative targeting the SARS-CoV-2 main protease showed that specific hydrogen bonds were maintained throughout the simulation, indicating a stable binding interaction. nih.gov Such analyses are vital for understanding the long-term behavior of this compound when bound to a biological target.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to correlate the chemical structure of a series of compounds with their biological activity. researchgate.net By developing QSAR models, researchers can predict the activity of new, unsynthesized compounds and prioritize them for synthesis and testing.
For a series of compounds including analogs of this compound, QSAR studies can identify the key structural features that contribute to a particular biological effect. These models are built using a dataset of compounds with known activities and a set of calculated molecular descriptors. researchgate.net For instance, a 3D-QSAR model developed for a series of 2,6,9-trisubstituted purine derivatives identified the structural requirements for their antitumor activity. imtm.cz Such models can guide the modification of the this compound scaffold to enhance its desired biological activity.
Table 2: QSAR Model Data for a Series of Flavonoids
| Compound | Experimental pEC50 (μM) | Predicted pEC50 (μM) | Residual |
|---|---|---|---|
| 1a | 5.032 | 4.977 | 0.055 |
| 2 | 5.337 | 4.976 | 0.361 |
| 3 | 4.620 | 4.841 | -0.221 |
| 10a | 5.119 | 5.245 | -0.126 |
| 10b | 4.863 | 4.260 | 0.603 |
This table shows a subset of the data used to build a QSAR model for a series of flavonoids, illustrating the correlation between experimental and predicted biological activity. researchgate.net
Pharmacophore Modeling and Virtual Screening Approaches
Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. srce.hr A pharmacophore model can then be used as a 3D query to search large compound databases in a process called virtual screening, to identify new molecules with the potential for the desired activity. mdpi.com
For this compound, a pharmacophore model can be developed based on its known interactions with a biological target or based on a set of active analogs. This model would typically include features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. mdpi.comheteroletters.org Virtual screening using such a pharmacophore could lead to the discovery of novel purine-based compounds or even compounds with different chemical scaffolds that mimic the key features of this compound. For example, a pharmacophore model for quinazoline (B50416) derivatives was used to identify key features for their biological activity. srce.hr
Table 3: Pharmacophore Features of Quinazoline Derivatives
| Feature | Description |
|---|---|
| HBA | Hydrogen Bond Acceptor |
| HBD | Hydrogen Bond Donor |
| HY | Hydrophobic Interaction |
This table outlines the types of pharmacophore features identified in a study of quinazoline derivatives, which are common features considered in pharmacophore modeling. srce.hrmdpi.com
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed information about the electronic structure of a molecule. ijcsi.pro These calculations can be used to determine properties such as molecular orbital energies (HOMO and LUMO), electrostatic potential, and charge distribution, which are crucial for understanding a molecule's reactivity and interaction with other molecules. bohrium.com
For this compound, quantum chemical calculations can offer insights into its chemical stability and reactivity. vulcanchem.com The calculated HOMO and LUMO energies can indicate its susceptibility to electrophilic and nucleophilic attack, respectively. ijcsi.pro The electrostatic potential map can reveal regions of the molecule that are likely to engage in electrostatic interactions, such as hydrogen bonding. These theoretical parameters are valuable for rationalizing the observed biological activity and for designing new derivatives with improved properties.
Future Directions and Research Opportunities
Exploration of Novel Biological Targets for 8-Ethyl-2,6-dimethyl-1H-purine Analogues
The purine (B94841) scaffold is a well-established pharmacophore that interacts with a wide array of biological targets. Future research should focus on screening this compound and its analogues against various target classes.
Kinases: Substituted purines are known to be competitive inhibitors of ATP-binding sites on protein kinases. nih.govoncotarget.com Given that abnormal kinase activity is a hallmark of many cancers, screening this compound against a panel of cancer-related kinases, such as cyclin-dependent kinases (CDKs) and NIMA-related kinase 2 (Nek2), could reveal potential anti-cancer applications. nih.govoncotarget.com Modifications of substituents on the purine ring can influence selectivity and potency. nih.gov
Receptors: Purine derivatives frequently act as ligands for various receptors, including adenosine (B11128) receptors and serotonin (B10506) (5-HT) receptors. cymitquimica.comtandfonline.com For instance, certain substituted purines show high affinity for histamine (B1213489) H3 receptors, suggesting potential applications in neurological disorders. nih.gov Investigating the binding profile of this compound at these and other G-protein coupled receptors (GPCRs) could uncover novel therapeutic uses in neuroscience and beyond. ontosight.ai
Enzymes: Enzymes involved in purine metabolism, such as adenosine deaminase, are potential targets. springernature.com Furthermore, enzymes like topoisomerase II, which are crucial for DNA replication, have been shown to be inhibited by certain purine analogues, indicating a possible mechanism for anti-cancer activity. aacrjournals.org
A summary of potential biological target classes for purine analogues is presented in the table below.
| Target Class | Examples | Potential Therapeutic Area |
| Protein Kinases | CDKs, Nek2, FGFRs | Oncology |
| G-Protein Coupled Receptors | Adenosine Receptors, Serotonin Receptors, Histamine Receptors | Neuroscience, Inflammation |
| Enzymes | Adenosine Deaminase, Topoisomerase II | Oncology, Metabolic Disorders |
Development of Advanced Synthetic Strategies for Complex Purine Architectures
The synthesis of specifically substituted purines like this compound can be challenging. Future work should aim to develop more efficient and versatile synthetic methodologies.
General strategies for synthesizing substituted purines often start from pyrimidine (B1678525) or imidazole (B134444) precursors. researchgate.net For instance, the synthesis of 8-substituted purines can begin with the reduction of nitro intermediates followed by cyclization. vulcanchem.com The introduction of different alkyl groups at various positions often requires multi-step synthesis. evitachem.com
Recent advances include one-pot syntheses of 6-alkoxy-8,9-dialkylpurines, which streamline the process of introducing substituents. researchgate.net Developing regioselective methods to introduce groups at specific nitrogen atoms of the purine ring is also an active area of research. acs.org Future synthetic efforts could focus on late-stage functionalization to rapidly create a library of analogues from a common intermediate, facilitating structure-activity relationship (SAR) studies.
Integration of Multi-Omics Data in Purine Derivative Research
To better understand the biological effects of this compound and its analogues, an integrated multi-omics approach will be crucial. This involves combining data from genomics, transcriptomics, proteomics, and metabolomics to build a comprehensive picture of the compound's mechanism of action.
For example, transcriptomic studies can reveal changes in gene expression in response to treatment with a purine derivative, identifying pathways that are modulated by the compound. researchgate.net Metabolomics can provide insights into how the compound affects cellular metabolism, which is particularly relevant for purine analogues that may interfere with nucleotide metabolism. researchgate.net
By integrating these datasets, researchers can identify potential biomarkers for drug response and gain a deeper understanding of the compound's effects on a systems level. springernature.comnih.gov This approach has been used to study purine signaling pathway dysfunction in disorders like autism and to identify potential therapeutic targets in ischemic stroke. researchgate.netfrontiersin.org
Design of Next-Generation Purine-Based Chemical Probes for Biological Systems
Chemical probes are essential tools for studying the function of biological molecules in their native environment. Designing derivatives of this compound as chemical probes could significantly advance our understanding of its biological targets.
These probes can be designed with specific functionalities, such as fluorescent tags for cellular imaging or reactive groups for target identification via covalent labeling. For instance, purine-based fluorescent probes have been developed to detect biologically important molecules like hydrogen sulfide (B99878) (H2S) and metal ions. researchgate.netnih.gov
Structure-guided design can be employed to create probes with high selectivity for a particular biological target. nih.gov By developing such tools based on the this compound scaffold, researchers can visualize the distribution of the compound in cells, identify its binding partners, and elucidate its mechanism of action with high precision.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 8-Ethyl-2,6-dimethyl-1H-purine?
- Methodological Answer : The synthesis typically involves alkylation or cyclocondensation of purine precursors. For example:
-
Step 1 : Start with 2,6-dichloropurine derivatives (e.g., 2,6-dichloro-9-ethylpurine) as a base structure .
-
Step 2 : Perform regioselective methylation using dimethyl sulfate or methyl iodide under alkaline conditions (pH 9–11) at 60–80°C.
-
Step 3 : Purify via column chromatography (silica gel, chloroform/methanol gradient) or recrystallization (ethanol/water).
-
Key Considerations : Monitor reaction progress using TLC or HPLC. Yields vary based on solvent polarity and catalyst (e.g., K₂CO₃ vs. NaH) .
- Data Table :
| Starting Material | Reagent/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 2,6-Dichloropurine | CH₃I, K₂CO₃, DMF | 65–72 | ≥98% |
| Hypoxanthine | (CH₃)₂SO₄, NaOH | 55–60 | 95–97% |
Q. How is this compound characterized spectroscopically?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR : Identify ethyl (–CH₂CH₃) and methyl (–CH₃) substituents. For example, ethyl protons appear as a quartet (δ 1.2–1.4 ppm) and triplet (δ 3.3–3.5 ppm) in DMSO-d₆ .
- IR Spectroscopy : Confirm C–N stretching (1250–1350 cm⁻¹) and aromatic C–H bending (700–800 cm⁻¹).
- Mass Spectrometry (ESI-MS) : Look for [M+H]⁺ peaks at m/z 191.1 (calculated for C₉H₁₂N₄) .
Advanced Research Questions
Q. How can factorial design optimize reaction conditions for this compound synthesis?
- Methodological Answer : Apply a 2³ factorial design to test variables:
-
Factors : Temperature (60°C vs. 80°C), catalyst concentration (1 eq. vs. 1.5 eq.), solvent polarity (DMF vs. THF).
-
Response Variables : Yield, purity, reaction time.
-
Analysis : Use ANOVA to identify significant interactions. For example, higher temperatures in DMF may reduce byproduct formation .
- Data Table :
| Run | Temp (°C) | Catalyst (eq.) | Solvent | Yield (%) |
|---|---|---|---|---|
| 1 | 60 | 1.0 | DMF | 68 |
| 2 | 80 | 1.5 | THF | 72 |
| 3 | 60 | 1.5 | DMF | 75 |
Q. How to resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Step 1 : Validate assay conditions (e.g., cell line viability, ATP concentration in kinase assays).
- Step 2 : Compare purity metrics (e.g., HPLC vs. LC-MS) across studies. Impurities >2% can skew IC₅₀ values .
- Step 3 : Use meta-analysis to reconcile discrepancies. For example, logP variations due to solvent (DMSO vs. ethanol) affect membrane permeability .
Q. What computational models predict the pharmacokinetics of this compound?
- Methodological Answer :
- ADME Prediction : Use tools like SwissADME or ADMETLab to estimate logP (1.8–2.1), solubility (∼0.5 mg/mL), and CYP450 interactions.
- Molecular Dynamics (MD) : Simulate binding to adenosine receptors (e.g., A₂A) using AutoDock Vina. Key residues: Glu169, Asn253 .
- Validation : Cross-check with experimental plasma protein binding assays (e.g., 85–90% bound in human serum) .
Data Contradiction & Validation
Q. Why do solubility values for this compound vary across studies?
- Methodological Answer :
- Source 1 : Aqueous solubility (0.3 mg/mL) measured at pH 7.4 may underestimate due to aggregation .
- Source 2 : DMSO-assisted solubility (15 mg/mL) overestimates bioavailability. Validate via equilibrium solubility assays (shake-flask method) .
- Recommendation : Report solvent, temperature, and agitation method explicitly.
Experimental Design & Ethics
Q. How to design a robust toxicity screening protocol for this compound?
- Methodological Answer :
- In Vitro : Use HepG2 cells for hepatotoxicity (EC₅₀) and hERG assays for cardiotoxicity. Include positive controls (e.g., doxorubicin) .
- In Vivo : Follow OECD Guidelines 423 (acute oral toxicity) with BALB/c mice. Monitor weight, organ histopathology, and serum biomarkers (ALT, creatinine) .
- Ethics : Obtain IRB approval and document compound handling per OSHA standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
